molecular formula C13H12O3 B1409471 Methyl 1-hydroxy-6-methyl-2-naphthoate CAS No. 1384880-02-7

Methyl 1-hydroxy-6-methyl-2-naphthoate

Cat. No.: B1409471
CAS No.: 1384880-02-7
M. Wt: 216.23 g/mol
InChI Key: JIANYUAJQVQFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-hydroxy-6-methyl-2-naphthoate is a naphthalene derivative featuring a hydroxyl group at position 1, a methyl ester at position 2, and a methyl substituent at position 6. Based on homologous compounds, its molecular formula is inferred as C₁₃H₁₂O₃ (molecular weight ≈ 216.24 g/mol). The hydroxyl group at position 1 likely enhances hydrogen-bonding capacity, while the methyl ester at position 2 contributes to lipophilicity, influencing solubility and reactivity .

Properties

CAS No.

1384880-02-7

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

methyl 1-hydroxy-6-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O3/c1-8-3-5-10-9(7-8)4-6-11(12(10)14)13(15)16-2/h3-7,14H,1-2H3

InChI Key

JIANYUAJQVQFJP-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(C=C2)C(=O)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Methyl 6-Methyl-2-Naphthoate

  • Structure : Methyl ester at position 2, methyl at position 6.
  • Molecular Formula : C₁₂H₁₂O₂ (MW: 200.22 g/mol).
  • Properties : Lower polarity compared to the hydroxy-substituted derivative due to the absence of the hydroxyl group. Likely higher solubility in organic solvents .

Ethyl 6-Hydroxy-2-Naphthoate

  • Structure : Ethyl ester at position 2, hydroxyl at position 6.
  • Molecular Formula : C₁₃H₁₂O₃ (MW: 216.24 g/mol).
  • Properties : The ethyl group increases steric hindrance and lipophilicity compared to methyl esters. The hydroxyl at position 6 may enhance crystallinity, as seen in NMR data .

Methyl 1-Bromo-2-Naphthoate

  • Structure : Bromo at position 1, methyl ester at position 2.
  • Molecular Formula : C₁₂H₉BrO₂ (MW: 283.11 g/mol).
  • Properties : Bromine introduces electronegativity, altering reactivity (e.g., in Suzuki coupling). Used in pharmaceuticals and as ligands in coordination chemistry .

Amino and Dimethylamino Derivatives

Methyl 6-Amino-2-Naphthoate

  • Structure: Amino group at position 6, methyl ester at position 2.
  • Molecular Formula: C₁₂H₁₁NO₂ (MW: 201.23 g/mol).
  • Properties: Crystalline powder with a melting point of 162°C. The amino group enables participation in hydrogen bonding and acid-base reactions, broadening applications in drug synthesis .

Methyl 6-(Dimethylamino)-2-Naphthoate

  • Structure: Dimethylamino at position 6, methyl ester at position 2.
  • Molecular Formula: C₁₄H₁₅NO₂ (MW: 229.27 g/mol).
  • Properties: The dimethylamino group enhances solubility in polar aprotic solvents. High synthetic yields (up to 99%) suggest stability under specific conditions .

Carboxylic Acid and Acetic Acid Derivatives

6-Hydroxy-2-Naphthoic Acid

  • Structure : Hydroxyl at position 6, carboxylic acid at position 2.
  • Molecular Formula : C₁₁H₈O₃ (MW: 188.18 g/mol).
  • Properties : The carboxylic acid group increases acidity (pKa ≈ 3–4), making it more water-soluble than ester derivatives. Used in polymer synthesis .

(6-Methoxy-2-Naphthyl)acetic Acid

  • Structure : Methoxy at position 6, acetic acid chain at position 2.
  • Molecular Formula : C₁₃H₁₂O₃ (MW: 216.24 g/mol).
  • Properties : The acetic acid moiety enhances biological activity, as seen in anti-inflammatory drug precursors .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Solubility
Methyl 1-hydroxy-6-methyl-2-naphthoate* C₁₃H₁₂O₃ 216.24 1-OH, 2-COOCH₃, 6-CH₃ N/A Moderate in DMSO
Methyl 6-methyl-2-naphthoate C₁₂H₁₂O₂ 200.22 2-COOCH₃, 6-CH₃ N/A High in chloroform
Ethyl 6-hydroxy-2-naphthoate C₁₃H₁₂O₃ 216.24 6-OH, 2-COOCH₂CH₃ N/A Moderate in EtOH
Methyl 6-amino-2-naphthoate C₁₂H₁₁NO₂ 201.23 6-NH₂, 2-COOCH₃ 162 Low in water
6-Hydroxy-2-naphthoic acid C₁₁H₈O₃ 188.18 6-OH, 2-COOH >300 High in NaOH

*Inferred properties based on analogs.

Research Findings and Trends

  • Hydrogen Bonding vs. Lipophilicity: Hydroxyl groups (e.g., at position 1 or 6) improve crystallinity but reduce solubility in non-polar solvents. Methyl esters balance lipophilicity for drug delivery .
  • Substituent Effects: Bromine at position 1 increases electrophilicity, enabling cross-coupling reactions, while amino groups facilitate hydrogen bonding in supramolecular chemistry .
  • Synthetic Challenges: Dimethylamino derivatives achieve high yields under optimized conditions, whereas hydroxylated analogs require protection/deprotection strategies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.